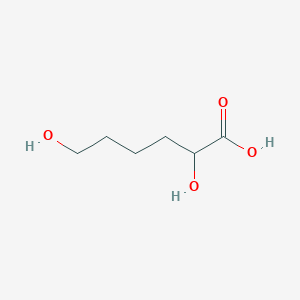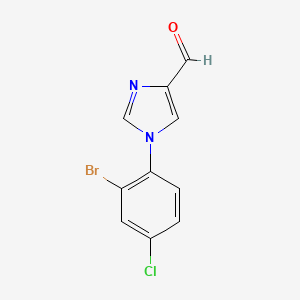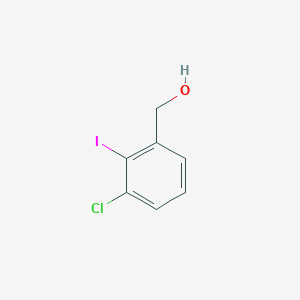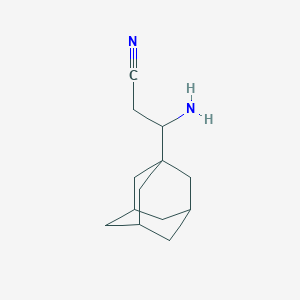
2,6-Dihydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxyhexanoic acid, also known as 2,6-dihydroxycaproic acid, is an organic compound with the molecular formula C6H12O4. It is a colorless to pale yellow solid with a distinctive odor. This compound is stable at room temperature but decomposes upon heating . It is primarily used as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyhexanoic acid can be synthesized through various chemical methods. One common approach involves the oxidation of 2,6-hexanediol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of 2,6-hexanediol. This process is optimized for high yield and purity, utilizing catalysts such as platinum or palladium supported on carbon. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions: 2,6-Dihydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce hexanedioic acid (adipic acid) using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,6-hexanediol.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: Halogenation can occur at the hydroxyl groups to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral medium, elevated temperatures.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Substitution: Halogenating agents (e.g., thionyl chloride), room temperature.
Major Products:
Oxidation: Hexanedioic acid (adipic acid).
Reduction: 2,6-Hexanediol.
Esterification: Esters of this compound.
Substitution: Halogenated derivatives.
科学的研究の応用
2,6-Dihydroxyhexanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions involving hydroxylated fatty acids.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals
作用機序
The mechanism of action of 2,6-dihydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as hydroxylases and dehydrogenases, leading to the formation of various metabolites. These metabolites may participate in signaling pathways or serve as substrates for further biochemical reactions .
類似化合物との比較
2,6-Dihydroxyhexanoic acid can be compared with other similar compounds, such as:
2-Ethylhexanoic acid: Both are carboxylic acids, but 2-ethylhexanoic acid is used primarily in the production of metal derivatives and as a plasticizer.
Hexanoic acid: A simpler fatty acid with a single carboxyl group, used in the production of esters and as a flavoring agent.
Adipic acid: A dicarboxylic acid used extensively in the production of nylon and other polymers.
The uniqueness of this compound lies in its dual hydroxyl groups, which confer distinct chemical reactivity and make it a valuable intermediate in organic synthesis.
特性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
2,6-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O4/c7-4-2-1-3-5(8)6(9)10/h5,7-8H,1-4H2,(H,9,10) |
InChIキー |
GPSQXVSPHYKFTO-UHFFFAOYSA-N |
正規SMILES |
C(CCO)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)


![(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl](/img/structure/B13041967.png)




